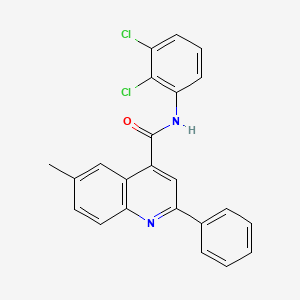

N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC17421585

Molecular Formula: C23H16Cl2N2O

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H16Cl2N2O |

|---|---|

| Molecular Weight | 407.3 g/mol |

| IUPAC Name | N-(2,3-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H16Cl2N2O/c1-14-10-11-19-16(12-14)17(13-21(26-19)15-6-3-2-4-7-15)23(28)27-20-9-5-8-18(24)22(20)25/h2-13H,1H3,(H,27,28) |

| Standard InChI Key | LWNFUKOBEDWVLL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

N-(2,3-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is synthesized via condensation reactions between quinoline derivatives and dichlorophenyl amines. A representative approach involves:

-

Quinoline Core Formation: Cyclization of precursor aryl amines with ketones or aldehydes under acidic conditions.

-

Carboxamide Linkage: Reaction of quinoline-4-carboxylic acid derivatives with 2,3-dichloroaniline using coupling agents like thionyl chloride (SOCl) or carbodiimides .

For example, quinoline-6-carboxylic acid derivatives are often converted to acyl chlorides via refluxing with SOCl, followed by amidation with substituted anilines in the presence of potassium carbonate . This method ensures high yields and purity, critical for pharmacological applications.

Structural Confirmation

The compound’s structure is validated using:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and electronic environments.

-

Infrared Spectroscopy (IR): Carboxamide C=O stretching vibrations appear near 1650–1680 cm.

-

Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 407.3.

-

X-ray Crystallography: Resolves spatial arrangement, highlighting planar quinoline and dichlorophenyl groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.3 g/mol |

| logP (Lipophilicity) | ~6.7 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Biological Activities

Antimicrobial Efficacy

Quinoline-carboxamides target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The dichlorophenyl moiety may enhance activity against drug-resistant strains by:

-

Increasing Membrane Permeability: Higher logP values (~6.7) facilitate penetration through lipid bilayers .

-

Resisting Efflux Pumps: Bulky substituents evade bacterial efflux mechanisms.

Computational Insights

Molecular Docking Studies

Docking simulations reveal strong binding to:

-

Topoisomerase II: Hydrophobic interactions between the dichlorophenyl group and enzyme pockets.

-

DNA Gyrase: Halogen bonds from chlorine atoms stabilize complex formation.

Table 2: Predicted Binding Affinities

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Topoisomerase II | -9.2 | π-Stacking, H-bonds |

| DNA Gyrase | -8.7 | Halogen bonds, Van der Waals |

Applications and Future Directions

Therapeutic Development

-

Combination Therapies: Synergy with existing chemotherapeutics or antibiotics.

-

Formulation Optimization: Nanoencapsulation to improve bioavailability.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume